4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride
Description
4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride is a piperidine derivative featuring a benzoyl group substituted at the 2-position with bromine and the 4-position with an ethoxy group. The piperidine ring is linked to the benzoyl moiety via a ketone, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
Molecular Formula |
C14H19BrClNO2 |
|---|---|
Molecular Weight |
348.66 g/mol |
IUPAC Name |
(2-bromo-4-ethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H18BrNO2.ClH/c1-2-18-11-3-4-12(13(15)9-11)14(17)10-5-7-16-8-6-10;/h3-4,9-10,16H,2,5-8H2,1H3;1H |
InChI Key |
NFXOSZVQXKGRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C2CCNCC2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex.
Introduction of the Bromo and Ethoxybenzoyl Groups: The bromo and ethoxybenzoyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactions and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ethoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
<sup>†</sup> Estimated molecular formula: C14H17BrClNO2 (based on structural similarity). <sup></sup> *Predicted using XLogP3 values from analogous compounds .
Electronic and Steric Effects
Solubility and Pharmacokinetics
- Polar Groups: The ethoxy group in the target compound enhances water solubility compared to non-polar tert-butyl or bromophenyl analogs .
Research Findings and Implications
- Biological Activity : Fluorinated analogs (e.g., ) are often explored for enhanced binding to enzymes or receptors due to fluorine’s small size and electronegativity. The target compound’s ethoxy group may offer a balance between solubility and target engagement.
Biological Activity
4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride is a chemical compound that has garnered interest in the scientific community due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 332.67 g/mol, is primarily studied for its pharmacological properties and mechanisms of action.
The biological activity of 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine moiety allows for significant interactions due to its basicity and ability to form hydrogen bonds. This compound may act as an inhibitor or modulator of specific enzymatic pathways, which can influence metabolic processes.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds, including 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride, exhibit antitumor activity. For instance, compounds with similar structural features have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The exact mechanism often involves the inhibition of histone deacetylases (HDACs), leading to altered gene expression profiles associated with tumor growth suppression .
Antimicrobial Activity
Compounds bearing the piperidine structure have also been evaluated for their antimicrobial properties. In vitro studies suggest that certain derivatives can inhibit the growth of bacteria and fungi, potentially through mechanisms that disrupt cell wall synthesis or protein function. The introduction of halogen substituents like bromine may enhance these activities by increasing lipophilicity and membrane permeability .
Comparative Analysis
| Property | 4-(2-Bromo-4-ethoxybenzoyl)piperidine Hydrochloride | Similar Piperidine Derivatives |
|---|---|---|
| Molecular Formula | C14H19BrClNO2 | Varies |
| Molecular Weight | 332.67 g/mol | Varies |
| Antitumor Activity | Moderate efficacy against certain cancer lines | High efficacy in some derivatives |
| Antimicrobial Activity | Potentially effective against bacteria and fungi | Varies widely |
Case Studies and Research Findings
-
Antitumor Efficacy Study :
A study published in 2023 evaluated the antitumor effects of piperidine derivatives, highlighting that compounds similar to 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride showed significant inhibition of tumor cell growth in vitro. The study reported IC50 values indicating effective concentrations required to reduce cell viability by 50% . -
Antimicrobial Activity Assessment :
Another research effort focused on testing various piperidine derivatives against a panel of bacterial strains. The results indicated that compounds with bromine substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts . -
Mechanistic Insights :
Investigations into the mechanism of action revealed that the compound interacts with specific cellular targets involved in metabolic regulation, suggesting potential applications in metabolic disorders such as diabetes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with bromobenzoyl chloride derivatives (e.g., 4-bromobenzoyl chloride, as in ) for coupling with piperidine intermediates.
- Step 2 : Use nucleophilic acyl substitution or amide bond formation (e.g., via carbodiimide coupling agents like EDC/HOBt) to attach the benzoyl group to the piperidine ring (similar to methods in and ).
- Optimization : Adjust reaction temperature (40–80°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios. Monitor progress via TLC or HPLC. Purify using recrystallization (ethanol/water mixtures) or silica gel chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry using H NMR (e.g., ethoxy protons at δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and C NMR (carbonyl C=O at ~170 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] peak at m/z ~356).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety precautions are necessary when handling 4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride?
- Protocols :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation ( ).
- Store in a dry, cool environment (2–8°C) to prevent hydrolysis of the ethoxy group. Avoid contact with water or alcohols, which may degrade the compound ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Troubleshooting :
- Verify assay conditions (e.g., pH, temperature, solvent compatibility). Use DMSO for solubility but ensure <1% final concentration to avoid cytotoxicity.
- Test stability under assay conditions (e.g., LC-MS to detect decomposition products). Cross-reference with structurally similar compounds (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride in ) to identify structure-activity relationships .
Q. What strategies are effective in troubleshooting low yields during synthesis?
- Solutions :
- Side Reactions : Minimize by using anhydrous solvents and inert atmospheres (N/Ar).
- Purification Challenges : Employ gradient elution in column chromatography (hexane/EtOAc to DCM/MeOH). For persistent impurities, consider acid-base extraction (e.g., HCl washing to remove unreacted amines) .
Q. How does the electronic nature of substituents on the benzoyl group influence reactivity and stability?
- Analysis :
- The bromo group (electron-withdrawing) increases electrophilicity of the carbonyl, enhancing reactivity in nucleophilic substitutions.
- The ethoxy group (electron-donating) improves solubility in polar aprotic solvents but may reduce stability in acidic conditions. Compare with analogs (e.g., 4-methoxy derivatives in ) to assess substituent effects .
Q. What are the implications of stereochemistry on pharmacological interactions?
- Experimental Design :
- If chiral centers exist (e.g., at piperidine C4), separate enantiomers via chiral HPLC (e.g., Chiralpak® AD-H column).
- Test enantiomers in receptor-binding assays (e.g., opioid or serotonin receptors, as in ) to identify stereospecific activity. Use molecular docking simulations to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
